![molecular formula C23H23N3 B11828986 N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethyl group attached to both the nitrogen atom and the carbazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves a multi-step process. One common method is the one-pot synthesis, which combines the reduction of nitro aromatic compounds with the N-alkylation of aromatic amines. For example, nitrobenzene can be reduced to aniline using hydrogen generated from the aqueous-phase reforming of ethanol. The resulting aniline is then alkylated with ethyl groups to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum are often employed to facilitate the hydrogenation and alkylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further modified.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylaniline: A simpler analog with similar alkylation but lacking the carbazole moiety.
9-ethylcarbazole: Contains the carbazole structure but without the additional N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino] group.
Uniqueness
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its combined structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis .
Eigenschaften
Molekularformel |
C23H23N3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17- |
InChI-Schlüssel |
IPCPWEQNRXADBE-ULJHMMPZSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)


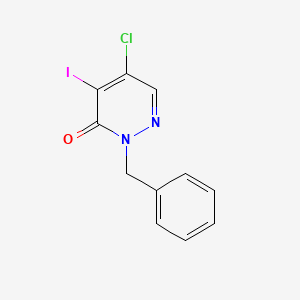
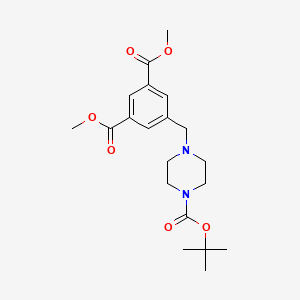

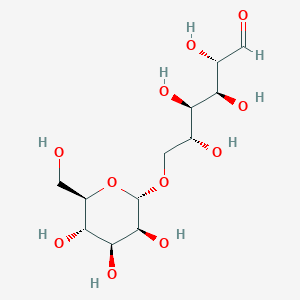
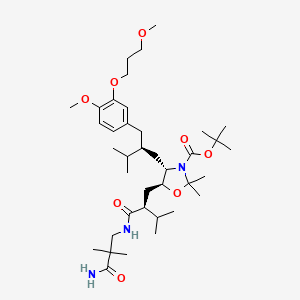

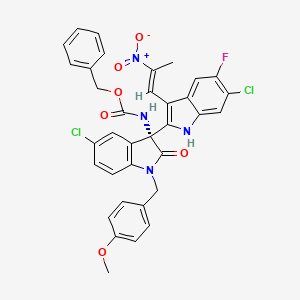
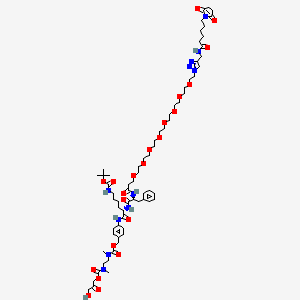

![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
